trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
Overview
Description
“trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol” is a chemical compound with the molecular formula C11H24O2Si . It has an average mass of 216.393 Da and a monoisotopic mass of 216.154556 Da . The compound is also known by its IUPAC name, ((1r,3r)-3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H24O2Si. It contains 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The InChI Code for this compound is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3/t9-,10- .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 216.4 . The compound should be stored in a freezer to maintain its stability .Scientific Research Applications
Synthesis of New Analogues
Trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol has been utilized in the synthesis of new compounds. For instance, Legraverend et al. (1992) synthesized new carbocyclic analogues of oxetanocin A and G related to 4-deazaadenosine and 7-deazaguanosine (Legraverend et al., 1992).
Chromatographic Separation
In chromatographic studies, Mann et al. (1997) described the direct liquid chromatographic separation of enantiomers, including those related to the synthesis of atorvastatin, a HMG-CoA reductase inhibitor (Mann et al., 1997).
Photochemical Reactions
McGovern et al. (1986) explored the photochemical reactions of compounds similar to trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, focusing on its isomers and their attraction properties in fruit flies (McGovern et al., 1986).
Cyclobutane Ring Opening
Wenska and Paszyc (1990) investigated the chloranil- and dicyanoanthracene-sensitized reactions of dimethylthymine dimers, including the cyclobutane ring opening to yield monomers (Wenska & Paszyc, 1990).
Synthesis and Characterization
Lienhard et al. (2003) reported on the synthesis and characterization of cyano-substituted disilacyclobutane rings, demonstrating evidence for a trans/cis exchange process (Lienhard et al., 2003).
Stereochemical Properties
Kellogg et al. (1976) explored the stereochemical properties of certain 4-tert-butylcyclohexyl derivatives, providing insights into the stereochemistry of related compounds (Kellogg et al., 1976).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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